3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a tert-butyl ester group, a 4-chlorobutyl side chain, and a cyano group attached to the indole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate involves several synthetic routes. One common method includes the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction to form the desired indole compound . This method is advantageous due to its use of readily available raw materials, simple preparation steps, and high product yield and purity. The process is also environmentally friendly, producing minimal waste acid and wastewater, making it suitable for industrial production .
Chemical Reactions Analysis
3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobutyl side chain, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit the reuptake of neurotransmitters, leading to increased levels of these chemicals in the brain and potential therapeutic effects for neurological disorders.
Comparison with Similar Compounds
3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile can be compared with other similar compounds, such as:
Tert-butyl 4-chlorobutylcarbamate: This compound has a similar structure but lacks the indole core and cyano group, resulting in different chemical properties and applications.
Tert-butyl carbamate: This compound contains a tert-butyl ester group but lacks the 4-chlorobutyl side chain and indole core, making it less versatile in certain applications.
The uniqueness of tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)23-17(22)21-12-14(6-4-5-9-19)15-10-13(11-20)7-8-16(15)21/h7-8,10,12H,4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWJWZMNGNIYLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.